4-(3-Fluoro-4-nitrophenyl)piperidine

Description

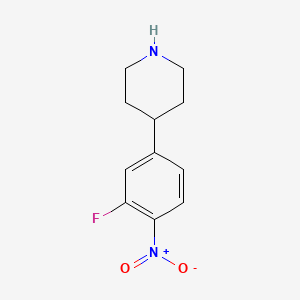

4-(3-Fluoro-4-nitrophenyl)piperidine is a fluorinated and nitrated piperidine derivative characterized by a phenyl ring substituted with a fluorine atom at the meta-position (C3) and a nitro group at the para-position (C4), attached to the piperidine moiety. The electron-withdrawing nitro and fluorine substituents likely enhance reactivity, making it suitable for cross-coupling reactions or as a precursor for bioactive molecules .

Properties

Molecular Formula |

C11H13FN2O2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

4-(3-fluoro-4-nitrophenyl)piperidine |

InChI |

InChI=1S/C11H13FN2O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2 |

InChI Key |

BIVUHQKTPWRLHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrophenyl)piperidine typically involves the reaction of piperidine with a fluorinated nitrobenzene derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted piperidines.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-nitrophenyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Reduction: The major product formed is 4-(3-Amino-4-nitrophenyl)piperidine.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals

4-(3-Fluoro-4-nitrophenyl)piperidine serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse functionalization.

Polymer Development

In industrial applications, this compound is utilized in the creation of materials with specific properties, such as polymers and coatings. Its ability to modify physical properties makes it a versatile component in material science.

Biological Research

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activities. A study indicated strong antibacterial effects correlated with the presence of electron-withdrawing groups like nitro and fluoro substituents on the phenyl ring.

Anticancer Potential

The compound's derivatives are also being investigated for their potential anticancer activities. For example, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells by interfering with critical biochemical pathways . A notable case involved fluorinated piperidine derivatives that demonstrated significant anti-proliferative effects against pancreatic carcinoma models, highlighting their therapeutic potential in oncology .

Medicinal Applications

Therapeutic Agent Development

Ongoing research is focused on exploring this compound as a therapeutic agent targeting specific biological pathways. The compound has shown potential as a serotonin and norepinephrine reuptake inhibitor, which could be beneficial in treating various central nervous system disorders such as depression and anxiety .

Enzyme Inhibition Studies

Inhibitory studies have revealed that derivatives of this compound can effectively inhibit enzymes linked to metabolic disorders. For instance, research highlighted its significant inhibitory activity against α-glucosidase, suggesting potential applications in antidiabetic therapies.

Antibacterial Evaluation

A study evaluated the antibacterial properties of various piperidine derivatives, including this compound. Results indicated strong antimicrobial activity correlating with the presence of electron-withdrawing groups like nitro and fluoro substituents on the phenyl ring.

Anticancer Activity

Research focused on fluorinated piperidines demonstrated their efficacy in inhibiting cancer cell proliferation. One study reported that these compounds could significantly reduce cell viability in pancreatic carcinoma models, suggesting their potential as anticancer agents .

Enzyme Inhibition

Another project investigated the synthesis of fluorine-substituted piperidines, which exhibited notable α-glucosidase inhibitory activity compared to standard treatments like acarbose. This finding underscores their potential role in managing diabetes through enzyme modulation.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, affecting its binding affinity and activity. The nitro group can undergo reduction to form an amine, which can further interact with biological targets. The piperidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

4-(4-Nitrophenyl)piperidine

4-(4-Fluorobenzyl)piperidine

- Substituents : A para-fluorinated benzyl group attached to piperidine.

- Physical Properties : Boiling point = 285.0±20.0°C; density = 1.0±0.1 g/cm³ .

- Applications : Intermediate in pharmaceutical manufacturing (e.g., antipsychotics or anticonvulsants).

- Key Difference : Benzyl substitution instead of direct phenyl attachment alters steric and electronic profiles.

4-[4-(Trifluoromethoxy)phenyl]piperidine

- Substituents : A trifluoromethoxy group at the para-position.

- Physical Properties : Boiling point = 295.6±40.0°C (predicted); density = 1.193±0.06 g/cm³ .

- Applications : Explored in drug discovery for its metabolic stability and lipophilicity .

- Key Difference : Trifluoromethoxy group introduces stronger electron-withdrawing effects than nitro or fluorine alone.

Functionalized Piperidine Derivatives

(4-Fluorophenyl)(piperidin-4-yl)methanone

- Substituents : A para-fluorophenyl group linked via a ketone to piperidine.

- Physical Properties : Melting point = 223–226°C; boiling point = 323.2±32.0°C; density = 1.1±0.1 g/cm³ .

- Applications : Ketone functionality enables conjugation with amines or hydrazines for drug candidates.

- Key Difference : Carbonyl group modifies reactivity compared to nitro-substituted analogs.

4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

- Substituents: A meta-fluoro and ortho-nitro phenoxy methyl group.

- Physical Properties : Molecular weight = 268.28 g/mol .

- Applications: Potential use in agrochemicals due to nitrophenoxy motifs.

- Key Difference: Phenoxy methyl linkage introduces flexibility and oxygen-based polarity.

Comparative Data Table

Biological Activity

4-(3-Fluoro-4-nitrophenyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoro and nitro substituent on the phenyl ring, which may influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H12FN2O2

- Molecular Weight : 224.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor for specific enzymes or receptors involved in critical biochemical pathways. For instance, it has been shown to interfere with signaling pathways related to cancer cell proliferation and migration, suggesting potential anticancer properties .

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways such as the STAT3 signaling pathway .

Table 1: Anticancer Activity of this compound

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pancreatic Carcinoma | 10.5 | Induction of apoptosis | |

| Breast Cancer | 8.0 | Inhibition of cell migration |

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Table 2: Antibacterial Activity

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Studies

-

Anticancer Effects :

A study investigated the effects of this compound on pancreatic cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates, highlighting its potential as a therapeutic agent against aggressive tumors . -

Antibacterial Properties :

Another study focused on the antibacterial efficacy of piperidine derivatives, including the compound . The findings revealed that it effectively inhibited the growth of several pathogenic bacteria, suggesting its utility in developing new antibacterial therapies .

Q & A

Q. What are the established synthetic routes for 4-(3-Fluoro-4-nitrophenyl)piperidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a fluoronitrobenzene derivative with a piperidine scaffold. Key steps include:

- Nucleophilic aromatic substitution : Reacting 3-fluoro-4-nitrohalobenzene (e.g., Cl or Br) with piperidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization :

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer: Standard characterization protocols include:

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: Critical properties include:

Advanced Research Questions

Q. How do structural modifications (e.g., nitro/fluoro positioning) affect biological activity in related piperidine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Nitro Group : Enhances electron-withdrawing effects, stabilizing receptor-ligand interactions (e.g., dopamine D₂ receptor affinity in butyrophenones) .

- Fluoro Substituent : Meta- vs. para-positions alter steric and electronic profiles. For example, 3-fluoro-4-nitrophenyl improves selectivity for kinase targets compared to non-fluorinated analogs .

- Piperidine Conformation : Chair vs. boat conformations influence binding pocket compatibility. Computational docking (e.g., AutoDock Vina) predicts optimal substituent orientations .

Q. What computational strategies are employed to predict the reactivity or biological targets of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates nitro group reduction potentials (e.g., LUMO energy ~ -1.8 eV) to assess susceptibility to enzymatic reduction .

- Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers to predict passive diffusion rates .

- Pharmacophore Mapping : Matches the compound’s electronegative regions (nitro/fluoro) with known enzyme active sites (e.g., phosphatases or kinases) .

Q. How can conflicting data on biological activity or synthetic yields be resolved?

Methodological Answer:

- Controlled Replication : Repeat assays with standardized conditions (e.g., fixed solvent ratios, temperature) to isolate variables .

- Advanced Analytics : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew bioactivity results .

- Cross-Validation : Compare computational predictions (e.g., binding affinity via Schrödinger Suite) with experimental IC₅₀ values to identify outliers .

Data Contradiction Analysis

Example Issue : Discrepancies in reported receptor binding affinities for similar fluorophenylpiperidines.

Resolution Workflow :

Meta-Analysis : Compile data from independent studies (e.g., ) to identify consensus trends.

Structural Alignment : Overlay crystal structures (if available) to assess conformational differences .

Assay Standardization : Re-test under uniform conditions (e.g., radioligand concentration, buffer pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.